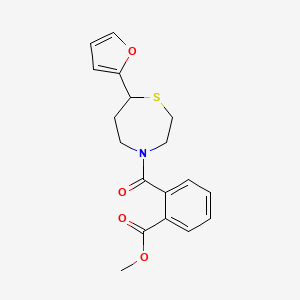

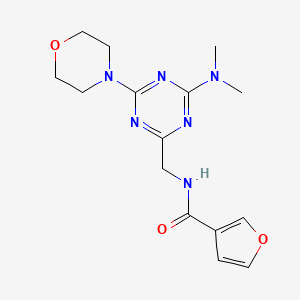

N-((4-(二甲氨基)-6-吗啉-1,3,5-三嗪-2-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

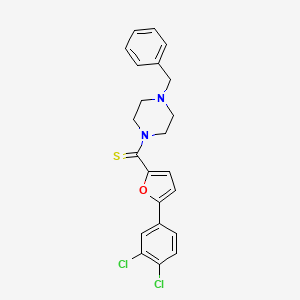

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .

Synthesis Analysis

While the specific synthesis process for “N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide” is not available, a general synthesis method for a similar compound involves the reaction of 2,5-dichlorophenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Molecular Structure Analysis

The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, were analyzed using density functional theory (DFT) and the molecular electrostatic potential (MEP) of the compound was measured .科学研究应用

DNA 结合和细胞毒性

一项关于双插层穿线二吖啶的研究显示,包括具有 N,N-二甲氨基乙基和乙基吗啉基团的化合物,它们具有双插层到 DNA 中的能力。该特性对于细胞毒性剂的开发非常重要,因为它导致从 DNA 中缓慢解离并可能抑制转录,从而影响细胞活力和癌症治疗研究 (Wakelin 等人,2003)。

三嗪衍生物的合成

关于 1,3,5-三嗪衍生物合成的研究,包括与吗啉的反应,突出了这些化合物在材料科学和药物开发等各个领域的化学多样性和潜在应用 (张利虎,2014)。

抗菌活性

一项关于唑衍生物的研究,包括衍生自呋喃-3-甲酰胺的那些,证明了对各种微生物的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用,这对于解决抗生素耐药性至关重要 (Başoğlu 等人,2013)。

抗真菌和细胞毒性

对用吗啉和其他基团修饰的水溶性聚碳二亚胺的研究显示出显着的抗真菌特性和作为癌症治疗剂的潜力。这突出了该化合物在抗真菌和癌症治疗研究中的相关性 (De Silva 等人,2021)。

作用机制

Target of Action

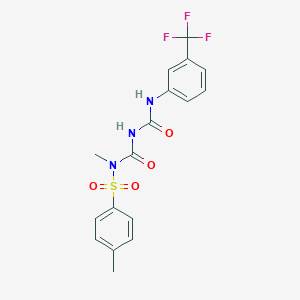

Furan carboxamides, a class of compounds to which this molecule belongs, have been used as fungicides . They were discovered in the 1970s and used in the treatment of fungal diseases of temperate grains and cereals .

Mode of Action

Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1o2) and triplet chromophoric dissolved organic matter (3cdom*) . The furan moiety in these compounds is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .

Biochemical Pathways

The photodegradation reactions involving 1o2 and 3cdom* could potentially affect various biochemical pathways, especially those related to the degradation of micropollutants in sunlit surface waters .

Result of Action

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus . In particular, a compound with a similar structure showed significant activity against the H5N1 virus .

Action Environment

It is known that the photodegradation reactions involving 1o2 and 3cdom* can be influenced by environmental factors such as sunlight intensity .

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIORPHUGNHATKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)

![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)